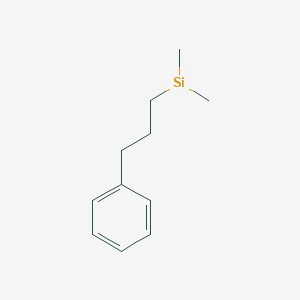![molecular formula C12H10ClN3 B14745823 N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine CAS No. 2746-61-4](/img/structure/B14745823.png)
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process. The use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as hydroxylamine, ammonia; reactions are conducted in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.
Comparación Con Compuestos Similares
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine can be compared with other Schiff bases and related compounds:
Similar Compounds: N-[(Z)-(4-chlorophenyl)methylideneamino]pyridin-2-amine, N-[(Z)-(2,4-dichlorophenyl)methylideneamino]pyridin-2-amine.
Uniqueness: The presence of the 2-chlorophenyl group and the pyridin-2-amine moiety imparts unique chemical and biological properties to the compound, making it distinct from other Schiff bases. Its ability to form stable metal complexes and its potential biological activities set it apart from similar compounds.
Propiedades
Número CAS |
2746-61-4 |
|---|---|
Fórmula molecular |
C12H10ClN3 |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-11-6-2-1-5-10(11)9-15-16-12-7-3-4-8-14-12/h1-9H,(H,14,16)/b15-9- |
Clave InChI |
MTSLOVHWFGDYMT-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\NC2=CC=CC=N2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



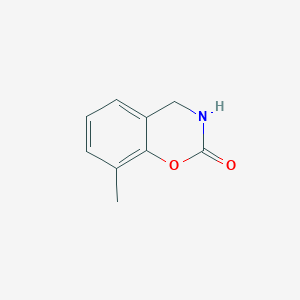
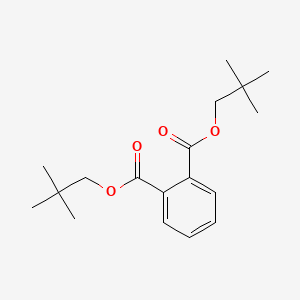
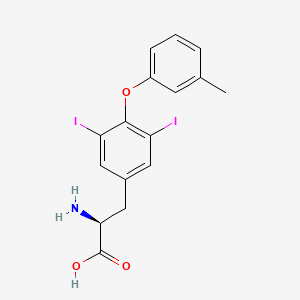
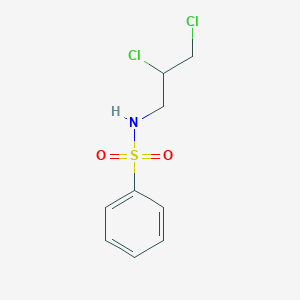
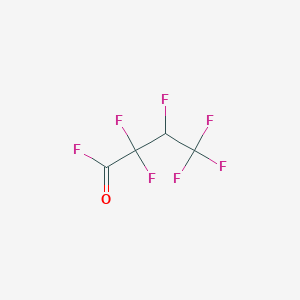

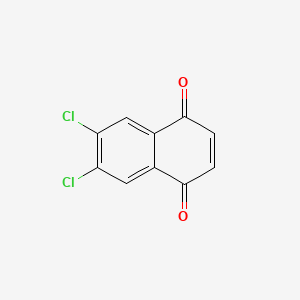
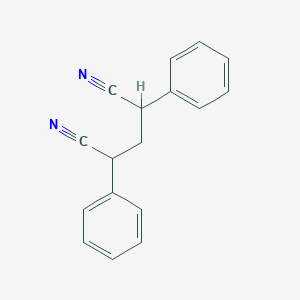

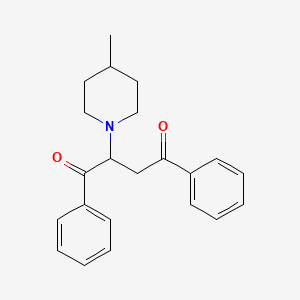
![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
